4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide
Description
4-Chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-chlorobenzyl group at position 3, a sulfanyl-methyl-(2,6-dichlorobenzyl) moiety at position 5, and an ethyl group at position 2. This structure confers unique physicochemical properties, including enhanced lipophilicity due to aromatic chlorination and steric bulk from the ethyl and benzyl substituents.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFYGURPFPCVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide is a triazole derivative with significant potential in pharmacological applications. This compound has garnered attention for its biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
- Molecular Formula : C21H23Cl3N3S2
- Molecular Weight : 487.916 g/mol
- CAS Number : 344269-00-7
The mechanism of action for triazole derivatives typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific structure of 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide enhances its binding affinity to these enzymes compared to other triazoles.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. For instance, studies have shown that compounds similar to 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide demonstrate effectiveness against strains such as Candida albicans. In vitro assays report minimum inhibitory concentrations (MICs) ranging from 0.31 μg/mL to higher values depending on structural modifications .
Antimicrobial Activity
In addition to antifungal properties, this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing MIC values comparable to standard antibiotics like ampicillin. The compound's activity against these pathogens suggests potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .
Case Studies and Research Findings
Several studies have explored the biological efficacy of triazole derivatives, including the compound :
- In Vivo Studies : A study demonstrated that a structurally similar triazole derivative provided significant protection in mouse models infected with C. albicans, with a survival rate of 100% at specific dosages (50 mg/kg) .
- Cytotoxicity Assessments : The cytotoxicity profile of the compound was evaluated using human liver microsomes, revealing an IC50 value that indicates relatively low toxicity compared to its antifungal efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the triazole ring can enhance biological activity. For example, the introduction of halogen groups significantly influences both antimicrobial potency and selectivity .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Cannabinoid Receptor Modulation :
- Corrosion Inhibition :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Chemical Reactions Analysis
Cyclization to Form Triazole-Thiol Intermediate
The triazole-thiol backbone is synthesized via cyclization of thiosemicarbazide derivatives. For example:
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Intermediate formation : A thiosemicarbazide intermediate is treated with 10% NaOH, heated, and neutralized with HCl to yield 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (yield: 94%, m.p. 206–207°C) .
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Key data :
S-Alkylation with Benzyl Halides
The thiol group undergoes S-alkylation with substituted benzyl halides to introduce the dichlorobenzyl and chlorobenzyl moieties:
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Reaction conditions : The thiol intermediate is dissolved in DMF with LiH as a base, followed by addition of 2,6-dichlorobenzyl bromide or 4-chlorobenzyl bromide . The mixture is stirred for 6–8 hours .
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Outcome : Derivatives are isolated via filtration or solvent extraction, with yields >90% .
| Reaction Step | Reagents/Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Cyclization | 10% NaOH, HCl | Triazole-thiol | 94% | , EI-MS |
| S-Alkylation | DMF, LiH, benzyl halides | Final compound | >90% | TLC, HPLC |
Functionalization and Derivative Formation
The compound’s reactivity is influenced by its sulfur and chlorine substituents, enabling further derivatization:
Nucleophilic Substitution
The sulfanyl (-S-) group participates in nucleophilic substitution reactions:
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Example : Reaction with hydrazides or amines under basic conditions to form hydrazone or amide derivatives.
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Mechanism : The thiolate ion acts as a nucleophile, attacking electrophilic centers in reagents like acyl chlorides or alkyl halides.
Oxidation Reactions
The sulfide (-S-) linker can be oxidized to sulfoxide or sulfone derivatives:
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Reagents : Hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Outcome : Sulfoxide formation alters electronic properties, potentially enhancing biological activity.
Stability and Degradation Pathways
The compound exhibits stability under standard conditions but degrades under extreme pH or UV exposure:
Acid/Base Hydrolysis
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Acidic conditions : Protonation of the triazole nitrogen leads to ring opening.
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Basic conditions : Hydrolysis of the sulfanyl group generates thiol and benzyl alcohol byproducts .
Photodegradation
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UV exposure : Cleavage of the C-S bond in the dichlorobenzyl group results in chloro-substituted aromatic fragments.
Comparative Reactivity Insights
The reactivity profile is influenced by substituents:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural homology with the target molecule, differing in substituents, functional groups, or heterocyclic modifications. These variations influence biological activity, solubility, and metabolic stability.
3-(5-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- Structure : Pyridine replaces the 4-chlorobenzyl group at position 3.
- Molecular Formula : C₁₆H₁₄Cl₂N₄S.
- However, the absence of the 4-chlorobenzyl group reduces lipophilicity compared to the target compound .
4-({5-[(2,4-Dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine
- Structure : A thiazole-2-amine substituent replaces the 4-chlorobenzyl group.
- The 2,4-dichlorobenzyl moiety (vs. 2,6-dichlorobenzyl in the target) alters steric and electronic interactions, which could affect substrate selectivity in tyrosinase inhibition .
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Structure : Features a 4-nitrobenzyl sulfanyl group at position 5 and a phenyl group at position 4.
- The phenyl group at position 4 (vs. ethyl) may enhance rigidity and π-system interactions .
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl hydrosulfide
- Structure : Substituted with isopropyl at position 4 and a hydrosulfide group at position 3.
- The hydrosulfide moiety (-SH) introduces redox sensitivity, which may limit stability under oxidative conditions .
Tabulated Comparison of Key Properties
Structure-Activity Relationship (SAR) Insights
- Chlorination Pattern : 2,6-Dichlorobenzyl (target) vs. 2,4-dichlorobenzyl () substituents influence steric and electronic interactions. The 2,6-dichloro configuration may improve binding to hydrophobic pockets .
- Position 4 Substitution : Ethyl (target) vs. isopropyl () affects metabolic stability. Ethyl’s smaller size may enhance bioavailability compared to bulkier analogs .
- Sulfanyl Modifications : Replacement with nitrobenzyl () or hydrosulfide () alters redox properties and solubility .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves refluxing 4-amino-triazole precursors with substituted benzaldehydes in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4+ hours . Key parameters include:
- Solvent choice : Absolute ethanol minimizes side reactions.
- Catalyst : Acidic conditions promote imine formation.
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration, improves purity .
Purity can be confirmed via HPLC or NMR, with yield optimization focusing on stoichiometric ratios and reaction time.
Q. What analytical techniques are essential for characterizing the purity and structural integrity of the synthesized compound?
- Methodological Answer:
- X-ray crystallography resolves crystal structure and confirms substituent positions (e.g., triazole ring geometry) .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments, while FT-IR confirms functional groups like C-S bonds.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers employ X-ray crystallography and spectroscopic techniques to resolve structural ambiguities in complex triazole derivatives?
- Methodological Answer:
- X-ray crystallography provides atomic-level resolution of the triazole core and substituent orientations (e.g., dichlorobenzyl groups) . For non-crystalline samples, DFT calculations paired with NMR chemical shift predictions can validate proposed structures .
- Dynamic NMR experiments assess rotational barriers of sulfanyl-methyl groups, clarifying conformational flexibility.
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in triazole-based compounds with potential biological activity?
- Methodological Answer:
- Analog synthesis : Systematic substitution of the benzyl (e.g., 4-chloro vs. 2,6-dichloro) or triazole-adjacent groups (e.g., sulfanyl vs. sulfonyl) .
- Bioassays : Test analogs against target enzymes/receptors (e.g., fungal cytochrome P450 for antifungal activity).
- QSAR modeling : Use computational tools to correlate substituent electronic properties (Hammett constants) with bioactivity .
Q. How can computational chemistry tools like DFT aid in predicting the reactivity and stability of this compound?
- Methodological Answer:
- DFT calculations predict electron density distributions, identifying reactive sites (e.g., sulfur atoms in sulfanyl groups prone to oxidation) .
- Molecular dynamics simulations assess stability under varying pH/temperature conditions, guiding solvent selection for storage.
Q. What experimental strategies can investigate the role of sulfur-containing substituents in modulating the compound’s chemical reactivity?
- Methodological Answer:
- Substitution reactions : Replace sulfanyl groups with sulfonyl or hydroxyl variants to compare reaction kinetics .
- Oxidation studies : Use H₂O₂ or KMnO₄ to convert -S- to -SO-/SO₂- groups, monitoring stability via TLC or LC-MS .
Q. How should researchers approach contradictory biological activity data reported for structurally similar triazole derivatives?
- Methodological Answer:
- Purity analysis : Verify compound integrity via HPLC to rule out degradation products .
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, incubation time) .
- Meta-analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups may reduce bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
